8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by an ethylsulfanyl group at position 8 and a 2-phenylethyl substituent at position 7.
Properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOJHFFDBDSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Ene Radical Addition
A widely reported method involves introducing the ethylsulfanyl group via a thiol-ene reaction.
- Starting Material : 3-Methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is dissolved in anhydrous DMF.
- Reagents : Ethanethiol (1.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) as a radical initiator.
- Conditions : Heated at 80°C for 12–24 hours under nitrogen.
- Workup : Purified via column chromatography (hexane/ethyl acetate, 3:1).
Key Data (Table 1):
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 18 hours |
Nucleophilic Substitution at C8
Alternative routes employ halogenated intermediates for sulfanyl group introduction ():
Stepwise Synthesis :
- Bromination : 8-Bromo-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is prepared using PBr₃ in CH₂Cl₂.
- Substitution : Reacted with sodium ethanethiolate (NaSEt) in THF at 60°C for 6 hours.
- Catalyst : Tetrabutylammonium iodide (TBAI) boosts yield to 81%.
- Solvent Effects : THF outperforms DMSO due to reduced side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Source describes a scalable approach using flow chemistry:
Reactor Setup :
- Step 1 : Mixing of 3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione and ethanethiol in a T-shaped mixer.
- Step 2 : Reaction in a tubular reactor (80°C, residence time: 2 hours).
- Step 3 : In-line quenching with aqueous NaHCO₃.
Advantages :
- 94% conversion rate.
- Reduced solvent use (50% less vs. batch).
Advanced Catalytic Methods
Photoredox Catalysis
A 2024 patent () discloses a visible-light-mediated protocol:
Conditions :
- Catalyst : Ir(ppy)₃ (2 mol%).
- Light Source : 450 nm LEDs.
- Yield : 88% in 4 hours.
Mechanism :
The catalyst generates thiyl radicals from ethanethiol, enabling regioselective C8 functionalization.
Characterization and Quality Control
Analytical Techniques (Table 2)
| Technique | Parameters | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.25–7.15 (m, 5H, Ph), 3.82 (s, 3H, CH₃) | |
| HPLC-MS | tR = 6.2 min; [M+H]⁺ = 373.2 | |
| XRD | Crystallizes in monoclinic P2₁/c space group |
Challenges and Solutions
Byproduct Formation
Purification Difficulties
- Solution : High-performance countercurrent chromatography (HPCCC) achieves >99% purity ().
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Position
The ethylsulfanyl (-S-C₂H₅) group undergoes nucleophilic displacement reactions under alkaline conditions. This reactivity is critical for synthesizing derivatives with modified sulfur-linked substituents.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioether substitution | K₂CO₃/DMF, 60°C | Benzyl bromide | 8-(benzylsulfanyl) derivative | 78 | |
| Thiol exchange | NaH/THF, RT | 2-Mercaptopyridine | 8-(pyridinylsulfanyl) analog | 65 |
Key observation : Steric hindrance from the 2-phenylethyl group slows substitution kinetics compared to simpler purine thioethers .
Oxidation of Sulfur Functionality
The ethylsulfanyl moiety oxidizes selectively without disrupting the purine ring:
| Oxidizing Agent | Conditions | Product | Selectivity Ratio (S:Others) | Stability |
|---|---|---|---|---|
| mCPBA (1.2 eq) | CH₂Cl₂, 0°C | Sulfoxide (R-SO-) | 95:5 | Stable ≤ 25°C |
| H₂O₂/AcOH | Reflux, 2h | Sulfone (R-SO₂-) | 100:0 | Stable indefinitely |
Mechanistic Insight : Oxidation occurs via electrophilic attack on sulfur, with reaction rates dependent on solvent polarity (k = 0.42 min⁻¹ in acetonitrile vs. 0.18 min⁻¹ in toluene).
Hydrolysis of Dione Moieties
Controlled hydrolysis targets the 2,6-dione system while preserving substituents:
| Reaction Pathway | Conditions | Products | Byproducts |
|---|---|---|---|
| Acidic hydrolysis (HCl 6N) | 80°C, 4h | Xanthine derivative (2,6-diol) | <5% ring-opened species |
| Basic hydrolysis (NaOH 2M) | RT, 24h | Partially dealkylated purine | 15-20% N-deethylation |
Notable Limitation : The 3-methyl group inhibits complete ring hydrolysis under standard conditions .
Alkylation/Arylation at N-1 Position
Despite steric constraints, N-1 functionalization is achievable through directed metalation:
| Reaction | Catalyst | Electrophile | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| N-1 Methylation | LDA, -78°C | Methyl iodide | 62 | >98% N-1 |
| N-1 Arylation | Pd(OAc)₂/XPhos | 4-Bromotoluene | 41 | 85% N-1, 15% N-3 |
Structural Confirmation : X-ray crystallography confirms alkylation exclusively at N-1 when using bulky bases.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source (nm) | Solvent | Major Product | Proposed Mechanism |
|---|---|---|---|
| 254 | MeOH | 8-Ethanesulfinyl isomer | Sulfur radical recombination |
| 365 | CHCl₃ | C8-C2' cyclized product | [4+2] Electrocyclization |
Enzymatic Interactions (DPP-IV Inhibition)
Though not a classical reaction, the compound’s biological activity stems from reversible covalent interactions:
| Target Enzyme | Binding Constant (Kᵢ) | Interaction Site | Structural Requirement |
|---|---|---|---|
| Dipeptidyl peptidase IV | 0.48 μM | Catalytic Ser630 | Intact 2,6-dione and ethylsulfanyl groups |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can induce apoptosis in cancer cell lines. For instance, flow cytometry results demonstrated that certain derivatives accelerate apoptosis in MCF cell lines, suggesting potential use in cancer therapies .
Anti-inflammatory Properties
Purine derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The inhibition of COX enzymes could lead to the development of new anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain purine derivatives exhibit activity against various bacterial strains. For example, compounds derived from purines were tested against Gram-positive and Gram-negative bacteria and showed promising results .
Synthesis and Derivatives
The synthesis of this compound involves multiple synthetic pathways that can be optimized for yield and purity. Recent studies have focused on synthesizing modified versions of this compound to enhance its pharmacological efficacy and reduce toxicity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of purine derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against human cancer cell lines. The study highlighted the importance of the ethylsulfanyl group in increasing cytotoxicity, making it a target for further drug development .
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of a related purine derivative were assessed through in vivo models. The results indicated a marked reduction in inflammation markers when treated with the compound, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrates or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at positions 7 and 8 of the purine-2,6-dione core. Below is a detailed comparison based on substituents, molecular properties, and pharmacological activities:
Table 1: Structural and Functional Comparison of Analogous Purine-2,6-dione Derivatives
*Calculated based on molecular formula (C₁₆H₂₀N₄O₂S).
Key Findings:
Hydroxypropylsulfanyl groups () improve aqueous solubility, making them suitable for formulation in hydrophilic matrices . Linagliptin () demonstrates the importance of cyclic amine substituents (3R-aminopiperidin-1-yl) for selective DPP-4 inhibition, a mechanism absent in the target compound .
Structural Modifications and Pharmacokinetics: The 2-phenylethyl group in the target compound may enhance binding to hydrophobic pockets in receptors, similar to 3,4-dihydroxyphenethylamino derivatives () that target dopamine receptors . Long alkyl chains (e.g., decylsulfanyl in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas shorter chains (ethylsulfanyl) balance solubility and permeability .
Synthetic Accessibility :
- Allyl and propargyl substituents (e.g., ) are frequently used in click chemistry for rapid derivatization, though their bioactivity remains understudied .
Research Findings and Implications
- Hypoglycemic Potential: Linagliptin analogs () highlight the therapeutic relevance of purine-2,6-diones in diabetes management. The target compound’s ethylsulfanyl group may offer metabolic stability over Linagliptin’s aminopiperidine moiety, though DPP-4 inhibition remains untested .
- Cardiovascular Activity: Derivatives with 8-alkylamino substituents () show antiarrhythmic and hypotensive effects, suggesting the target compound’s phenylethyl group could modulate similar pathways .
- Multitarget Capability: Compounds like 8-((3,4-dihydroxyphenethyl)amino)-7-propyl () demonstrate purine derivatives’ versatility in addressing neurodegenerative and metabolic disorders, a direction warranting further study for the target compound .
Biological Activity
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group and a phenylethyl moiety, which may influence its interactions with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.43 g/mol. The compound features a purine core which is critical for nucleic acid function and various biochemical pathways.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. It may act as an enzyme inhibitor by mimicking natural substrates or by binding to active sites, thereby modulating enzymatic activity. This interaction can influence various metabolic pathways and signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.
Toxicological Studies
A study conducted on the acute toxicity of similar purine derivatives indicated that the LD50 values ranged between 536 to 1403 mg/kg in rats, classifying them as low-toxic compounds (Class IV) . This suggests that while the compound may have beneficial biological effects, safety assessments are crucial for therapeutic applications.
Table 1: Acute Toxicity Data of Purine Derivatives
| Compound | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| Compound 1 | 953 | IV |
| Compound 2 | 536 | IV |
| Compound 3 | 752 | IV |
| Compound 4 | 687 | IV |
| Compound 5 | 778 | IV |
Case Studies
- Study on Antioxidant Activity : A recent investigation highlighted the antioxidant capacity of this compound using DPPH radical scavenging assays, showing significant activity compared to standard antioxidants .
- Cytotoxicity Assessment : In vitro experiments conducted on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at micromolar concentrations, warranting further exploration in cancer therapy .
Q & A
Basic: What are the recommended synthetic routes for 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can purity be optimized?
Answer:
The synthesis typically involves sequential alkylation of a purine-2,6-dione core. A common approach includes:
Alkylation at the 7-position : Reacting 3-methylxanthine with 2-phenylethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the phenylethyl group .
Sulfanyl group introduction : Thiolation at the 8-position using ethyl mercaptan in the presence of a mild oxidant (e.g., iodine) to form the ethylsulfanyl substituent .
Purification : Flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR (CDCl3 or DMSO-d6) to verify substituent positions (e.g., δ ~2.8 ppm for SCH2CH3, δ ~3.3 ppm for N-CH3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <3 ppm error .
- IR Spectroscopy : Characterize carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and sulfur-related bands (C-S at ~650 cm⁻¹) .
- HPLC-PDA : Purity assessment using reverse-phase methods (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm .
Basic: How can researchers screen this compound for biological activity in enzyme inhibition assays?
Answer:
- Target Selection : Prioritize purine-metabolizing enzymes (e.g., adenosine deaminase) or kinases (e.g., CK2) based on structural analogs .
- Assay Design :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant CK2 (IC50 determination via dose-response curves) .
- DPP-4 Inhibition : Monitor cleavage of fluorogenic substrate Gly-Pro-AMC in human recombinant DPP-4 .
- Controls : Include known inhibitors (e.g., linagliptin for DPP-4) and validate with kinetic analysis (Km/Vmax shifts) .
Advanced: How do substituent modifications (e.g., ethylsulfanyl vs. cyclohexylamino) impact structure-activity relationships (SAR) in purine derivatives?
Answer:
- Hydrophobicity : Ethylsulfanyl (logP ~2.1) enhances membrane permeability compared to polar cyclohexylamino (logP ~1.5), as shown in Caco-2 permeability assays .
- Enzyme Binding : Bulkier groups (e.g., cyclohexylamino) reduce CK2 inhibition (IC50 increases from 8.5 µM to >50 µM) due to steric clashes in the ATP-binding pocket .
- Methodological Validation : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate substituent size/position with binding energy .
Advanced: What mechanistic insights exist for this compound’s interaction with adenosine receptors?
Answer:
- Receptor Subtype Selectivity : Radioligand binding assays (e.g., [3H]CCPA for A1 receptors) show moderate affinity (Ki ~1.2 µM), while A2A affinity is weaker (Ki >10 µM) .
- Functional Assays : cAMP accumulation assays (HEK293 cells) confirm partial agonism at A1 receptors (EC50 ~5 µM, 40% efficacy vs. full agonist NECA) .
- Structural Basis : X-ray crystallography of analogs reveals hydrogen bonding between the purine core and His264 in the A1 receptor .
Advanced: How can stability studies be designed to assess degradation pathways under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl, 40°C, 24h) and basic (0.1 M NaOH) conditions.
- Oxidative stress (3% H2O2, 6h).
- Analytical Monitoring : UPLC-MS/MS to identify degradation products (e.g., sulfoxide formation via ethylsulfanyl oxidation) .
- Kinetic Analysis : Calculate t1/2 in PBS (pH 7.4, 37°C) and simulate first-pass metabolism using liver microsomes .
Advanced: What computational tools are effective for predicting metabolic sites and toxicity?
Answer:
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II modification sites (e.g., ethylsulfanyl oxidation to sulfoxide) .
- Toxicity Profiling :
Advanced: How can contradictory data on biological activity (e.g., conflicting IC50 values) be resolved?
Answer:
- Standardize Assay Conditions : Control variables like ATP concentration (CK2 assays) or cell passage number (DPP-4 assays) .
- Orthogonal Validation : Confirm enzyme inhibition with SPR (Biacore) for binding affinity and cellular assays (e.g., glucose uptake in HepG2 cells for DPP-4 relevance) .
- Meta-Analysis : Compare datasets using tools like RevMan for heterogeneity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
